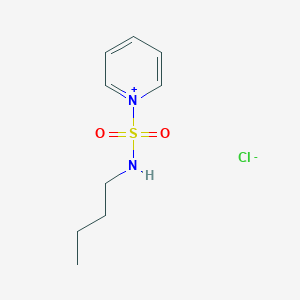
1-(Butylsulfamoyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfamoyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a butylsulfamoyl group attached to the pyridinium ring, which imparts unique properties to the molecule.
Méthodes De Préparation
The synthesis of 1-(Butylsulfamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(Butylsulfamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include sulfoxides and sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of butylamine derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted pyridinium salts. Common reagents used in these reactions include alkyl halides and aryl halides.
Applications De Recherche Scientifique
1-(Butylsulfamoyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Butylsulfamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated through the formation of hydrogen bonds and electrostatic interactions between the compound and the target molecules. The exact pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
1-(Butylsulfamoyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(Hexylsulfamoyl)pyridin-1-ium chloride: Similar in structure but with a hexyl group instead of a butyl group, leading to differences in solubility and reactivity.
1-(Phenylsulfamoyl)pyridin-1-ium chloride: Contains a phenyl group, which imparts different electronic properties to the molecule.
1-(Methylsulfamoyl)pyridin-1-ium chloride: A smaller alkyl group results in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the butylsulfamoyl group and the pyridinium ring, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
668985-03-3 |
|---|---|
Formule moléculaire |
C9H15ClN2O2S |
Poids moléculaire |
250.75 g/mol |
Nom IUPAC |
N-butylpyridin-1-ium-1-sulfonamide;chloride |
InChI |
InChI=1S/C9H15N2O2S.ClH/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11;/h4-6,8-10H,2-3,7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YTDQBFZAYSSEDR-UHFFFAOYSA-M |
SMILES canonique |
CCCCNS(=O)(=O)[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


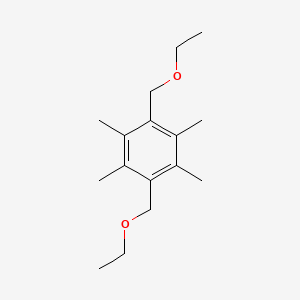
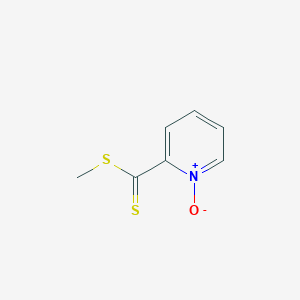
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
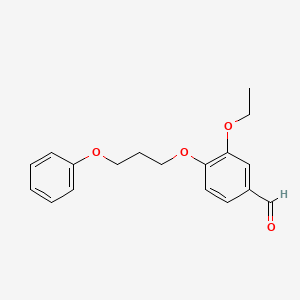

![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
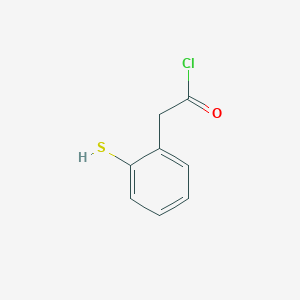
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
